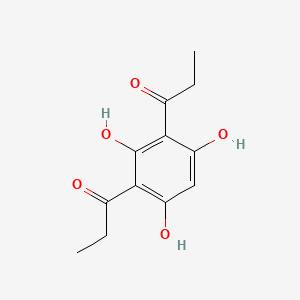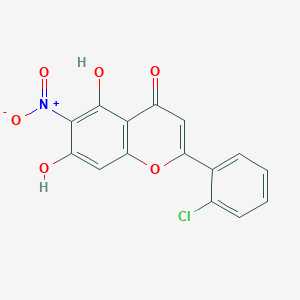
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with phenyl and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide typically involves the reaction of 2-methyl-2-phenylpropylamine with 6-phenylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The phenyl and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Wirkmechanismus
The mechanism of action of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide can be compared to other similar compounds, such as:
N-methyl-2-(2-methylphenyl)-N-(2-methyl-2-phenylpropyl)-N’-[4-(1-piperidinyl)phenyl]-4,6-pyrimidinediamine: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
923600-02-6 |
|---|---|
Molekularformel |
C21H21N3O |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-21(2,17-11-7-4-8-12-17)15-23-20(25)19-14-22-13-18(24-19)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
PSAUKWPYCMUYSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C1=NC(=CN=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)

![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)


![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)





